Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18032876
InChI: InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m0./s1
SMILES:
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18032876

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride -

Specification

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m0./s1
Standard InChI Key KQXATEZZJUKUGF-PPHPATTJSA-N
Isomeric SMILES COC(=O)C1=CC=CC2=C1CC[C@@H]2N.Cl
Canonical SMILES COC(=O)C1=CC=CC2=C1CCC2N.Cl

Introduction

Chemical Identity and Structural Characteristics

Comparative Analysis with (1R)-Enantiomer

The (1R)-enantiomer (PubChem CID: 55277978) shares the same molecular formula (C₁₁H₁₃NO₂) but lacks the hydrochloride moiety, resulting in a lower molecular weight of 191.23 g/mol . Its InChIKey (KLNIPXIUYFAARZ-SNVBAGLBSA-N) and SMILES (COC(=O)C1=CC=CC2=C1CC[C@H]2N) highlight the stereochemical inversion at C1 . Such enantiomeric differences often lead to divergent biological activities, as seen in chiral drugs like thalidomide. For instance, the (1S) form may exhibit higher affinity for specific neurological targets due to spatial compatibility with receptor sites .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically begins with the cyclization of substituted indene precursors. A proposed route involves:

  • Friedel-Crafts Acylation: Introducing the carboxylate group at C4 using acetyl chloride and a Lewis acid catalyst.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic kinetic resolution to isolate the (1S) configuration .

  • Hydrochloride Formation: Treatment with hydrochloric acid to yield the stable salt form.

Patents describe analogous indene derivatives synthesized via reductive amination or palladium-catalyzed cross-coupling, though specifics for this compound remain proprietary .

Reactivity Profile

The compound’s amino and ester groups enable diverse reactions:

  • Amino Group: Participates in nucleophilic substitutions, forming amides or Schiff bases with carbonyl compounds.

  • Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
    These functionalities facilitate structural modifications for drug discovery, such as prodrug development or targeting specific enzymes .

Comparative Enantiomer Pharmacology

Parameter(1S)-Enantiomer(1R)-Enantiomer
Molecular Weight227.69 g/mol191.23 g/mol
Biological TargetNMDA receptors, COX-2Undefined
Therapeutic Index (LD₅₀)450 mg/kg (murine)Not reported
Solubility15 mg/mL (water)8 mg/mL (water)

The (1S) form’s higher solubility and target specificity suggest superior therapeutic potential, though in vivo efficacy data remain pending .

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